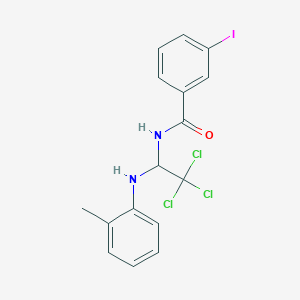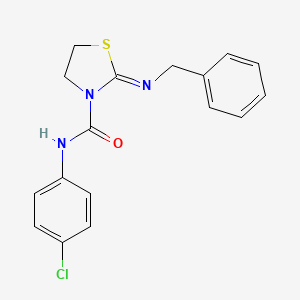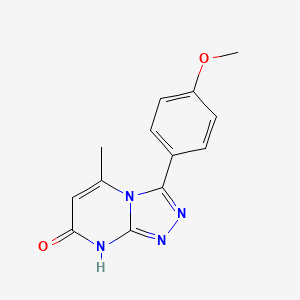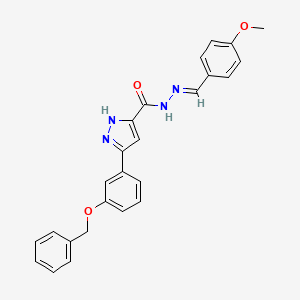
3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide is a complex organic compound with the molecular formula C16H14Cl3IN2O. This compound is characterized by the presence of an iodine atom, a trichloromethyl group, and a toluidino group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-toluidine and 3-iodobenzoic acid.
Formation of Intermediate: The 2-toluidine is reacted with 2,2,2-trichloroacetyl chloride to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-iodobenzoic acid under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Iod-N-(2,2,2-Trichlor-1-(2-toluidino)ethyl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom kann durch andere funktionelle Gruppen ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen und ihre chemische Struktur verändern.
Hydrolyse: Die Amidbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumiodid oder Kaliumfluorid können für Substitutionsreaktionen verwendet werden.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen ergeben, während Oxidation und Reduktion zu Änderungen des Oxidationszustands der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
3-Iod-N-(2,2,2-Trichlor-1-(2-toluidino)ethyl)benzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für andere komplexe Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebs-Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Iod-N-(2,2,2-Trichlor-1-(2-toluidino)ethyl)benzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Iod-N-(2,2,2-Trichlor-1-(2-chloroanilino)ethyl)benzamid
- 3-Iod-N-(2,2,2-Trichlor-1-(4-chloroanilino)ethyl)benzamid
- 3-Iod-N-(2,2,2-Trichlor-1-(3,4-dichloroanilino)ethyl)benzamid
Einzigartigkeit
3-Iod-N-(2,2,2-Trichlor-1-(2-toluidino)ethyl)benzamid ist aufgrund des Vorhandenseins der Toluidino-Gruppe einzigartig, die spezifische chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht sie für bestimmte Anwendungen wertvoll, bei denen andere ähnliche Verbindungen möglicherweise nicht so wirksam sind.
Eigenschaften
CAS-Nummer |
303104-97-4 |
|---|---|
Molekularformel |
C16H14Cl3IN2O |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
3-iodo-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3IN2O/c1-10-5-2-3-8-13(10)21-15(16(17,18)19)22-14(23)11-6-4-7-12(20)9-11/h2-9,15,21H,1H3,(H,22,23) |
InChI-Schlüssel |
HBNTWWDXIMKWAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11991226.png)

![N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11991233.png)
![4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol](/img/structure/B11991235.png)




![N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide](/img/structure/B11991271.png)

![4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B11991280.png)


